molecular formula C14H18N4O2S B10890488 (5E)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

(5E)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

Cat. No.: B10890488
M. Wt: 306.39 g/mol
InChI Key: XYUCSUSLDXFECQ-WUXMJOGZSA-N
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Description

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that features a pyrazole ring, a tetrahydrofuran ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and imidazole intermediates, followed by their condensation under controlled conditions. Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and imidazole rings.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and imidazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE apart is its unique combination of pyrazole, tetrahydrofuran, and imidazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

(5E)-5-[(1-ethylpyrazol-4-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H18N4O2S/c1-2-17-8-10(7-15-17)6-12-13(19)18(14(21)16-12)9-11-4-3-5-20-11/h6-8,11H,2-5,9H2,1H3,(H,16,21)/b12-6+

InChI Key

XYUCSUSLDXFECQ-WUXMJOGZSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/2\C(=O)N(C(=S)N2)CC3CCCO3

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N(C(=S)N2)CC3CCCO3

Origin of Product

United States

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